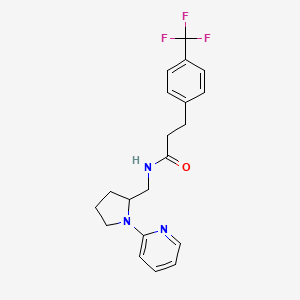
N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as N-(pyridin-3-ylmethyl)-2-aminothiazoline derivatives, have been synthesized for the treatment of neurodegenerative diseases .Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The presence of the nitrogen atom makes pyridine a heterocyclic compound. It also contains a benzyl group (C6H5CH2-) with a fluorine atom attached .Applications De Recherche Scientifique
Antifibrotic Activity
This compound has been studied for its potential antifibrotic activity. Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix proteins, leading to tissue scarring and organ dysfunction. The pyrimidine moiety, which is structurally similar to the compound , has shown promising results in inhibiting fibrotic processes . By interfering with the signaling pathways involved in fibrosis, such as the TGF-β pathway, this compound could potentially halt or reverse the fibrotic process.
Anticancer Properties
The compound’s structural framework is conducive to anticancer activity. Pyrimidine derivatives, which share a common core with our compound, have been reported to exhibit antitumor properties . They can act as inhibitors of cell proliferation and induce apoptosis in cancer cells. This is particularly relevant in the context of targeted cancer therapies, where the goal is to selectively kill cancer cells without harming normal cells.
Alzheimer’s Disease Treatment
Compounds with similar structures have been investigated for their role in treating neurodegenerative diseases like Alzheimer’s. They can function as dual inhibitors of acetylcholinesterase and glycogen synthase kinase-3β, enzymes implicated in the progression of Alzheimer’s disease . By modulating these enzymes, the compound could contribute to the preservation of cognitive functions in patients.
Antimicrobial Activity
Pyrimidine derivatives are known to possess antimicrobial properties, suggesting that our compound could be effective against various bacterial and viral infections . By disrupting the DNA synthesis of microbes or interfering with essential enzymes, it could serve as a potent antimicrobial agent.
Antiviral Efficacy
The structural analogs of this compound have demonstrated antiviral effects, particularly against RNA viruses . Given the ongoing need for new antiviral drugs, especially in the wake of global pandemics, this compound could be a valuable addition to the antiviral drug arsenal.
Enzyme Inhibition
The compound could act as an inhibitor for various enzymes that are crucial in biological pathways. For instance, pyrimidine derivatives have been shown to inhibit enzymes like cyclin-dependent kinases, which are essential for cell cycle regulation . This inhibition can be leveraged in the development of drugs for diseases where cell cycle dysregulation is a factor.
Anti-Inflammatory Effects
Inflammation is a common underlying factor in many chronic diseases. Compounds with a pyrimidine core have been associated with anti-inflammatory effects, suggesting that our compound could potentially be used to treat inflammatory conditions .
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c16-13-5-3-11(4-6-13)9-18-14(20)15(21)19-10-12-2-1-7-17-8-12/h1-8H,9-10H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKKQKFJIUJQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2950896.png)
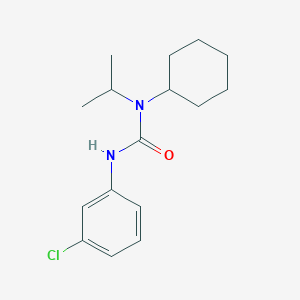
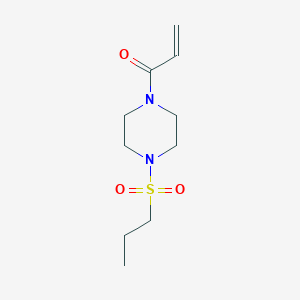
![2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B2950900.png)
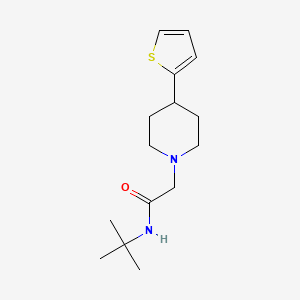
![3-(4-fluoro-3-methylphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2950903.png)
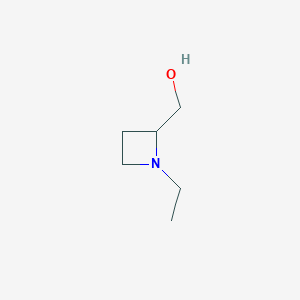
![Methyl 6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2950906.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2950910.png)
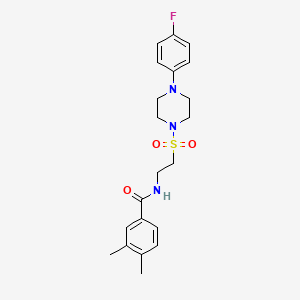
![2-(4-ethoxyphenyl)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2950912.png)

![1-Benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2950914.png)
